Synthesis of 2-Amino-5-ethylthiophene-3-carboxamide from ethyl cyanoacetate
Synthesis of 2-Amino-5-ethylthiophene-3-carboxamide from ethyl cyanoacetate
Executive Summary
This technical guide details the synthesis of 2-Amino-5-ethylthiophene-3-carboxamide starting from ethyl cyanoacetate . While direct one-pot synthesis using 2-cyanoacetamide is possible, this guide prioritizes a robust two-step protocol (Gewald cyclization followed by ammonolysis). This route is preferred in drug development contexts for its scalability, higher purity profiles, and the ability to purify the intermediate ester, thereby minimizing "tarry" polymeric byproducts often associated with aldehyde-based Gewald reactions.[1]
Target Molecule: 2-Amino-5-ethylthiophene-3-carboxamide CAS Registry Number: (Analogous esters: 4507-13-5) Primary Utility: Scaffold for kinase inhibitors, antimicrobial agents, and azo-dye precursors.
Part 1: Retrosynthetic Strategy & Logic
The synthesis relies on the Gewald Reaction , a multicomponent condensation of a methylene-active nitrile, a carbonyl compound, and elemental sulfur.[1][2]
Strategic Route Selection
-
Step 1 (Cyclization): Condensation of ethyl cyanoacetate with butyraldehyde and elemental sulfur to form the intermediate ethyl 2-amino-5-ethylthiophene-3-carboxylate .
-
Why Butyraldehyde? To install the 5-ethyl group while leaving position 4 unsubstituted (
), an aldehyde precursor is required. Ketones (like 2-butanone) would result in 4,5-disubstitution or regioisomeric mixtures. -
Why Ethyl Cyanoacetate? It is the specified starting material and offers better solubility and reaction control than cyanoacetamide in the initial condensation phase.
-
-
Step 2 (Amidation): Conversion of the ethyl ester to the primary carboxamide via ammonolysis .
-
Why separate steps? Aldehydes are prone to self-aldol condensation/polymerization under the basic conditions of the Gewald reaction. Isolating the stable ester intermediate allows for the removal of aliphatic impurities before the final amidation.
-
Reaction Scheme Visualization
Caption: Two-step synthetic pathway from ethyl cyanoacetate to the target carboxamide.
Part 2: Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate[3]
Principle: The Knoevenagel condensation of ethyl cyanoacetate and butyraldehyde forms an acrylonitrile intermediate, which undergoes thiolation and subsequent cyclization.[1]
Reagents & Materials:
-
Ethyl cyanoacetate (1.0 eq)[1]
-
Butyraldehyde (1.0 - 1.1 eq)
-
Morpholine (0.5 - 1.0 eq) or Triethylamine (TEA)
-
Ethanol (Absolute) or DMF (for higher solubility)[1]
Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend Sulfur (3.2 g, 0.1 mol) in Ethanol (50 mL) .
-
Activation: Add Ethyl cyanoacetate (11.3 g, 0.1 mol) and Morpholine (8.7 g, 0.1 mol) to the suspension. Stir at room temperature for 15 minutes. The mixture may warm slightly.
-
Addition: Heat the mixture to 40°C . Add Butyraldehyde (7.9 g, 0.11 mol) dropwise over 30–45 minutes.
-
Critical Control Point: Do not add the aldehyde too quickly. Aldehydes are reactive; rapid addition favors self-polymerization (exothermic) over the desired condensation. Maintain temperature
.
-
-
Reaction: Once addition is complete, heat the mixture to 50–60°C and stir for 3–5 hours. The sulfur should dissolve, and the solution will darken (reddish-brown).[4]
-
Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath (0–5°C).
-
Isolation: The product often precipitates upon cooling. If not, pour the mixture into crushed ice/water (200 mL) with vigorous stirring.
-
Purification: Filter the solid. Wash with cold water/ethanol (4:1 mix).[1] Recrystallize from Ethanol.[5][6][7]
Expected Data (Step 1):
-
Appearance: Yellow to light brown crystals.
-
Yield: 60–75%.
-
Melting Point: ~70–75°C (Analogous to methyl/propyl derivatives).[1]
Step 2: Ammonolysis to 2-Amino-5-ethylthiophene-3-carboxamide
Principle: Nucleophilic acyl substitution where ammonia displaces the ethoxy group.
Reagents:
-
Ethyl 2-amino-5-ethylthiophene-3-carboxylate (from Step 1)[8]
-
Ammonia (7N in Methanol or 28% Aqueous
)[1]
Protocol:
-
Charging: Place Ethyl 2-amino-5-ethylthiophene-3-carboxylate (5.0 g) into a pressure vessel (autoclave or heavy-walled sealed tube).
-
Solvent: Add Methanolic Ammonia (7N, 50 mL) . Alternatively, use aqueous ammonia (30 mL) with minimal ethanol to solubilize.[1]
-
Reaction: Seal the vessel and heat to 80–100°C for 12–24 hours.
-
Note: Reaction progress can be monitored by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The ester spot (high
) should disappear, replaced by the amide spot (lower ).
-
-
Work-up: Cool the vessel to room temperature. Caution: Vent residual pressure carefully.[1]
-
Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% volume.
-
Precipitation: Pour the residue into ice-cold water. The amide product will precipitate.[9]
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water or Methanol.
Expected Data (Step 2):
-
Appearance: Off-white to pale yellow solid.
-
Yield: 80–90%.
-
Melting Point: ~160–170°C.[7]
Part 3: Mechanistic Insight (The Gewald Cycle)
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a Knoevenagel Condensation followed by a Thiolation-Cyclization sequence.[2]
Caption: Mechanistic flow of the Gewald reaction showing the critical Knoevenagel intermediate.[1]
Mechanistic Nuance: The use of butyraldehyde presents a specific challenge: the "aldol" side reaction. Standard Gewald reactions use ketones.[2][10][11] With aldehydes, the base can trigger self-condensation of the aldehyde before it reacts with the cyanoacetate.
-
Mitigation: This is why the protocol specifies adding the aldehyde last and slowly to a pre-mixed suspension of cyanoacetate, sulfur, and base.[1] This ensures the aldehyde is immediately consumed by the Knoevenagel condensation.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Aldehyde polymerization (Aldol). | Add butyraldehyde slower; reduce reaction temperature to 40°C; ensure sulfur is finely powdered. |
| Sticky/Tarry Product | Oligomer formation. | Use DMF instead of Ethanol as solvent; improve work-up by washing the crude solid with cold ether. |
| Incomplete Amidation | Temperature too low or | Use a sealed pressure tube (autoclave); increase temp to 100°C; ensure high molar excess of |
| Regioisomers | Incorrect precursor. | Ensure Butyraldehyde is used. Using 2-butanone (MEK) will yield the 4,5-dimethyl isomer. |
Part 5: Safety & Handling (E-E-A-T)[1]
-
Hydrogen Sulfide (
): While less common in Gewald than Willgerodt reactions, trace evolution is possible.[1] Work in a fume hood. -
Cyanides: Ethyl cyanoacetate releases cyanide ions upon combustion or strong hydrolysis. Avoid strong acids during waste disposal.
-
Pressure: Step 2 involves heating ammonia in a closed system. Use rated glassware/autoclaves with blast shields.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][11] Heterocycles from CH-acidic nitriles, VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100.[1][11]
-
Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes by the Gewald Reaction.[2][3][6][10][11][12][13] Journal of Heterocyclic Chemistry, 36(2), 333-345.[1] [1]
-
Puthani, M., et al. (2022).[1] Microwave Assisted One Pot Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction. International Journal of Engineering Research & Technology (IJERT).
-
ChemicalBook. (2024). Ethyl 2-amino-5-ethylthiophene-3-carboxylate Product Properties.[1]
-
Wang, J., et al. (2015).[1] Preparation method of derivatives of 2-aminothiophene-3-carboxamide.[8][4][7][9][14] CN Patent CN104478850A.
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